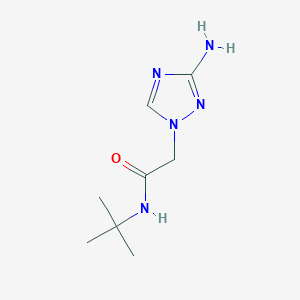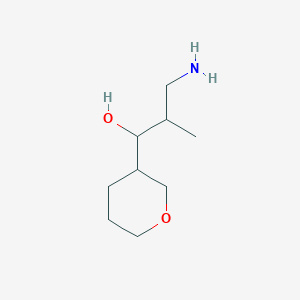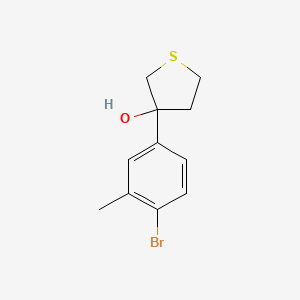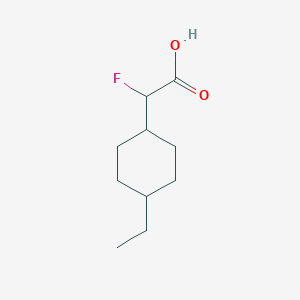
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired compound. Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of eco-friendly, one-pot, multicomponent reactions. These methods utilize green solvents and heterogeneous catalysts, such as alumina–silica-supported MnO2, to achieve high yields and selectivity under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to improve efficiency and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications, such as pharmaceuticals and industrial processes .
Aplicaciones Científicas De Investigación
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the Nicotinamide N-Methyltransferase (NNMT) enzyme. This enzyme is linked to various metabolic disorders and obesity. By modulating the NNMT enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . Additionally, it activates the SIRT1 pathway, which stimulates the expression of genes involved in metabolism regulation .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and 5-amino-pyrazoles
Uniqueness
What sets 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its ability to modulate the NNMT enzyme and influence metabolic processes. This unique mechanism of action makes it a promising candidate for therapeutic applications in metabolic health and muscle growth .
Propiedades
Fórmula molecular |
C6H9N3O3 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
5-amino-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-9-2-4(7)5(10)8-6(9)11/h2H,3,7H2,1H3,(H,8,10,11) |
Clave InChI |
IXNFMRUHWWVFBE-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=C(C(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


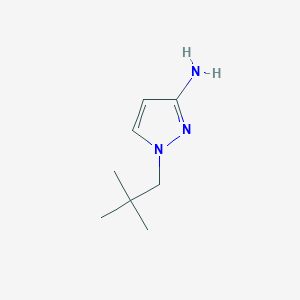

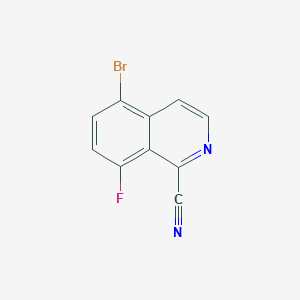


![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)

![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
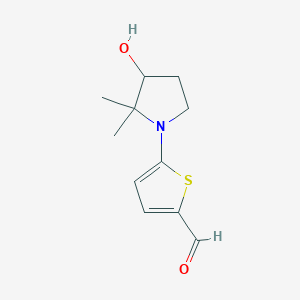
![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
